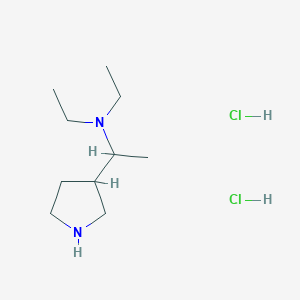
N,N-Diethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride
Overview
Description
N,N-Diethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride, also known as N-ethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride and NEPE, is a synthetic compound that has been used in a variety of research applications. It is a derivative of the naturally occurring neurotransmitter, dopamine, and has been studied for its potential use as a therapeutic agent for the treatment of a variety of neurological disorders. NEPE is a potent agonist of dopamine receptors and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
NEPE has been studied for its potential use as a therapeutic agent for the treatment of a variety of neurological disorders, such as Parkinson's disease and schizophrenia. It has also been investigated for its potential use in the treatment of depression, anxiety, and addiction. In addition, NEPE has been studied for its potential application in the treatment of Alzheimer's disease, Huntington's disease, and other neurological disorders.
Mechanism of Action
NEPE is a potent agonist of dopamine receptors and has been found to bind to and activate the dopamine D2 and D3 receptors. It has been found to increase the amount of dopamine released in the brain, which can lead to an increase in the levels of dopamine in the brain. This can lead to an increase in the activity of the dopamine system, which can have a number of beneficial effects on the brain, such as increased alertness, improved concentration, and improved mood.
Biochemical and Physiological Effects
NEPE has been found to have a number of biochemical and physiological effects. It has been found to increase the amount of dopamine released in the brain, which can lead to an increase in the activity of the dopamine system. This can lead to an increase in alertness, improved concentration, and improved mood. In addition, NEPE has been found to reduce the levels of the neurotransmitter, serotonin, which can lead to an increase in anxiety. NEPE has also been found to reduce the levels of the neurotransmitter, norepinephrine, which can lead to an increase in fatigue.
Advantages and Limitations for Lab Experiments
NEPE has a number of advantages and limitations when used in laboratory experiments. On the one hand, it is a potent agonist of dopamine receptors and has been found to increase the amount of dopamine released in the brain. This can be beneficial for studying the effects of dopamine on the brain and behavior. On the other hand, NEPE can be toxic in high doses and can cause side effects such as nausea, vomiting, and headache.
Future Directions
The potential applications of NEPE are still being explored, and there are a number of potential future directions for research. One potential direction is to investigate the use of NEPE as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate the use of NEPE as a treatment for depression, anxiety, and addiction. Finally, NEPE could be explored as a potential treatment for Alzheimer's disease and Huntington's disease.
properties
IUPAC Name |
N,N-diethyl-1-pyrrolidin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-4-12(5-2)9(3)10-6-7-11-8-10;;/h9-11H,4-8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJQABJZMDDGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485931.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-3-pyrrolidinol dihydrochloride](/img/structure/B1485934.png)
![3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride](/img/structure/B1485935.png)
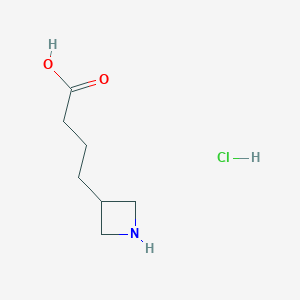
![1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride](/img/structure/B1485937.png)
![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1485938.png)


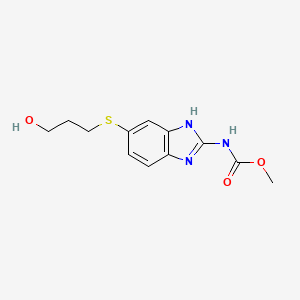
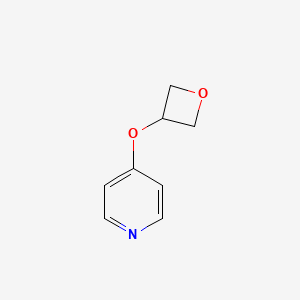
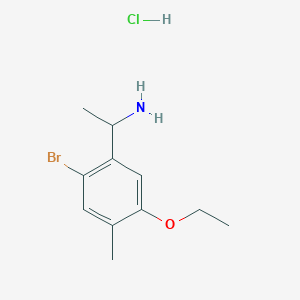

![N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine](/img/structure/B1485948.png)